molecular formula C5H8Cl3NO3 B1668356 Carbocloral CAS No. 541-79-7

Carbocloral

Cat. No. B1668356
CAS RN: 541-79-7
M. Wt: 236.48 g/mol
InChI Key: ITMSAWKLJVGBIT-UHFFFAOYSA-N
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Description

Carbocloral, also known as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, is a carbamate ester derivative. It is primarily used as a sedative and hypnotic drug. This compound is effective in producing sedation, hypnosis, and general anesthesia, and it is more effective in inducing relaxation of skeletal muscles compared to chloral hydrate .

Preparation Methods

Carbocloral can be synthesized through the reaction of chloral hydrate with ethyl carbamate. The reaction typically involves the use of an acid catalyst to facilitate the formation of the carbamate ester. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Carbocloral undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of reduced carbamate derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Carbocloral has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its effects on biological systems, particularly its sedative and muscle relaxant properties.

    Medicine: Investigated for its potential use as a sedative and hypnotic drug, as well as its anticonvulsant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Carbocloral exerts its effects by interacting with the central nervous system. It acts as a central nervous system depressant, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This leads to sedation, hypnosis, and muscle relaxation. The molecular targets of this compound include GABA receptors and other neurotransmitter systems involved in the regulation of neuronal excitability .

Comparison with Similar Compounds

Carbocloral is similar to other carbamate derivatives, such as chloral hydrate and ethyl carbamate. it is unique in its ability to produce more effective muscle relaxation and anticonvulsant effects compared to chloral hydrate. Similar compounds include:

This compound’s unique properties make it a valuable compound in both scientific research and practical applications.

properties

IUPAC Name

ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMSAWKLJVGBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046233
Record name Carbocloral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

541-79-7
Record name Ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocloral [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocloral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33077
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbocloral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOCLORAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0KA807799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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